molecular formula C22H25Br4N3O5 B1254195 Purealidine S

Purealidine S

Cat. No. B1254195
M. Wt: 731.1 g/mol
InChI Key: MCJBTHQUQKFFBA-RBBKRZOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Purealidine S is a natural product found in Pseudoceratina with data available.

Scientific Research Applications

Antibacterial and Antifungal Properties

Purealidine S, a bromotyrosine-derived alkaloid isolated from marine sponges, has shown significant promise in scientific research due to its antimicrobial properties. A study by Kobayashi et al. (1991) on purealidins isolated from the Okinawan marine sponge Psammaplysilla purea revealed that purealidin B exhibited antibacterial activity, while purealidin C showed both antifungal and antineoplastic activities (Kobayashi et al., 1991). Additionally, research by the same group in 1995 found that certain purealidins, including N, P, and Q, were cytotoxic to tumor cell lines, indicating potential applications in cancer research (Kobayashi et al., 1995).

Cytotoxicity and Potential in Cancer Research

Further emphasizing its potential in cancer research, another study by Tabudravu and Jaspars (2002) on bromotyrosine alkaloids from the Fijian marine sponge Druinella sp., including purealidin S, found these compounds to have moderate cytotoxic activity. This suggests a potential avenue for the development of novel anticancer agents (Tabudravu & Jaspars, 2002).

properties

Product Name

Purealidine S

Molecular Formula

C22H25Br4N3O5

Molecular Weight

731.1 g/mol

IUPAC Name

(5S,6R)-7,9-dibromo-N-[2-[2,6-dibromo-4-[3-(methylamino)propoxy]phenyl]ethyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C22H25Br4N3O5/c1-27-5-3-7-33-12-8-14(23)13(15(24)9-12)4-6-28-21(31)17-11-22(34-29-17)10-16(25)19(32-2)18(26)20(22)30/h8-10,20,27,30H,3-7,11H2,1-2H3,(H,28,31)/t20-,22+/m0/s1

InChI Key

MCJBTHQUQKFFBA-RBBKRZOGSA-N

Isomeric SMILES

CNCCCOC1=CC(=C(C(=C1)Br)CCNC(=O)C2=NO[C@@]3(C2)C=C(C(=C([C@@H]3O)Br)OC)Br)Br

Canonical SMILES

CNCCCOC1=CC(=C(C(=C1)Br)CCNC(=O)C2=NOC3(C2)C=C(C(=C(C3O)Br)OC)Br)Br

synonyms

purealidin S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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